2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitor
This compound has been designed and synthesized as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) . It has shown moderate acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, one exhibited potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that the compound could be a selective AChE inhibitor .
Alzheimer’s Disease Treatment
The compound has potential for the development of AD drugs . The cholinergic deficiency hypothesis suggests that the low level of acetylcholine (ACh) is the main cause of memory and cognitive impairment in AD patients . As a selective AChE inhibitor, this compound could potentially alleviate symptoms and reduce memory impairment .
Neurodegenerative Disease Research
The compound’s role as an AChEI makes it relevant in the broader context of neurodegenerative diseases . By inhibiting AChE, it could potentially modulate acetylcholine, enhancing cognition functions .
Pharmacological Activities of Derivatives
Phenoxy acetamide and its derivatives, including this compound, have been studied for their diverse pharmacological activities . These studies could provide an opportunity for chemists to design new derivatives that could enhance life quality .
Drug Design and Development
The compound’s structure and bioactivities make it a potential lead compound for the development of new pharmaceuticals . Its selective inhibitory activity against AChE could guide the design of new drugs with improved safety and efficacy .
Kinetic Study of Inhibition Mechanism
The mechanism of inhibition of this compound against AChE has been analyzed by kinetic study . The result indicated that the compound was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This could provide valuable insights for the development of more effective inhibitors .
Wirkmechanismus
Target of Action
The primary target of 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The inhibition of AChE prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This leads to enhanced cognitive functions, making this compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(17-29-20-9-5-2-6-10-20)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-7-3-1-4-8-19/h1-10,15-16H,11-14,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFSJUJKROVXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.